1-(3,4-Dichloro-2-methoxyphenyl)ethanone
Description
1-(3,4-Dichloro-2-methoxyphenyl)ethanone is an acetophenone derivative with a phenyl ring substituted by two chlorine atoms at positions 3 and 4 and a methoxy group at position 2. Its molecular formula is C₉H₇Cl₂O₂ (molecular weight: 235.06 g/mol). The compound’s reactivity and applications are influenced by the electron-withdrawing chlorine atoms and the electron-donating methoxy group, creating a unique electronic profile.
Properties
Molecular Formula |
C9H8Cl2O2 |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O2/c1-5(12)6-3-4-7(10)8(11)9(6)13-2/h3-4H,1-2H3 |
InChI Key |
NJLLXXMPKDGYLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichloro-2-methoxyphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,4-dichloroanisole and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichloro-2-methoxyphenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 3,4-Dichloro-2-methoxybenzoic acid.
Reduction: 1-(3,4-Dichloro-2-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dichloro-2-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichloro-2-methoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural differences and similarities between 1-(3,4-Dichloro-2-methoxyphenyl)ethanone and related acetophenone derivatives:
Key Observations :
- Electron-Donating vs.
- Bioactivity: Compounds with amino groups (e.g., ) or phenolic -OH (e.g., ) often exhibit enhanced antimicrobial or antioxidant activities. The target compound’s lack of these groups suggests differing biological interactions.
Spectroscopic and Physical Properties
Biological Activity
1-(3,4-Dichloro-2-methoxyphenyl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesizing data from various studies and highlighting key findings.
Chemical Structure and Properties
The compound features a dichloromethoxyphenyl moiety attached to an ethanone group. This unique structure is crucial in determining its biological properties. The presence of chlorine and methoxy groups contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that 1-(3,4-Dichloro-2-methoxyphenyl)ethanone exhibits antimicrobial properties against various bacterial strains. It has shown effectiveness particularly against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the inhibition of specific enzymes critical for bacterial survival.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The anticancer potential of 1-(3,4-Dichloro-2-methoxyphenyl)ethanone has been investigated in several studies. Early findings suggest that it may inhibit the growth of various cancer cell lines, including breast and colon cancer cells.
Case Studies
- Breast Cancer Cell Lines : In vitro studies demonstrated that the compound exhibited significant cytotoxic effects on MCF-7 cells, with an IC50 value of approximately 5 µM. This suggests a potent inhibitory effect on cell proliferation.
- Colon Cancer Cell Lines : Similarly, the compound showed promising results against HCT-116 cells, with an IC50 value of 4 µM, indicating its potential as a therapeutic agent in colorectal cancer treatment.
The mechanism by which 1-(3,4-Dichloro-2-methoxyphenyl)ethanone exerts its biological effects involves interaction with specific molecular targets. Research suggests that it may inhibit certain enzymes or receptors linked to cell growth and survival pathways:
- Inhibition of EWS-FLI1 : Studies indicate that the compound can inhibit the transcriptional activity of EWS-FLI1, a fusion protein implicated in Ewing's sarcoma. This inhibition correlates with reduced cell growth in affected cell lines, demonstrating a targeted therapeutic approach.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
